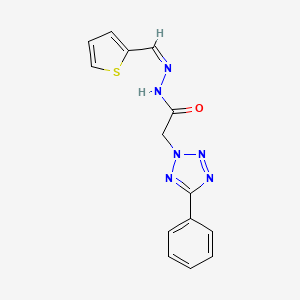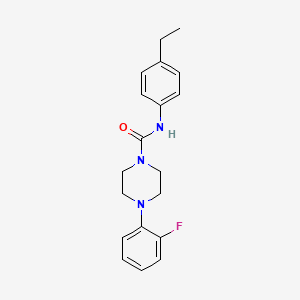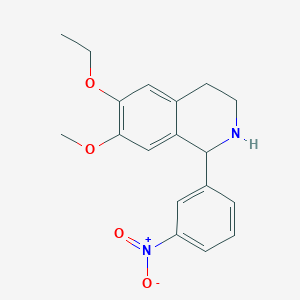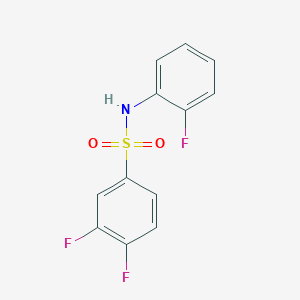
2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide, also known as PTAM, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. PTAM is a tetrazole derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide is not fully understood, but it is believed to exert its effects through the activation of various signaling pathways. 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide has been shown to activate the caspase pathway, leading to apoptosis in cancer cells. Additionally, 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide has been shown to inhibit the growth of bacterial cells by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects
2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of bacterial growth, and neuroprotection. 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide in lab experiments is its ability to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. Additionally, 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide has been shown to exhibit antimicrobial activity, making it a potential candidate for the development of new antibiotics. However, one limitation of using 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide in lab experiments is its potential toxicity, which must be carefully monitored.
Orientations Futures
There are several future directions for the study of 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide, including the development of 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide derivatives with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide and its potential applications in the treatment of various diseases. Furthermore, the potential of 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide as a diagnostic tool for the detection of cancer cells and bacterial infections should be explored.
Méthodes De Synthèse
2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide can be synthesized using a variety of methods, including the condensation of thiosemicarbazide with 2-thienylmethyleneacetone, followed by the reaction with sodium azide and copper sulfate. Another method involves the reaction of thiosemicarbazide with 2-thienylmethyleneacetohydrazide in the presence of acetic acid. These methods have been optimized to yield high purity and high yield of 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide.
Applications De Recherche Scientifique
2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide has been studied for its potential application in various fields of medicine, including cancer therapy, antimicrobial activity, and neuroprotection. In cancer therapy, 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide has been shown to exhibit antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Furthermore, 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide has been studied for its neuroprotective effects, showing potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-(5-phenyltetrazol-2-yl)-N-[(Z)-thiophen-2-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6OS/c21-13(16-15-9-12-7-4-8-22-12)10-20-18-14(17-19-20)11-5-2-1-3-6-11/h1-9H,10H2,(H,16,21)/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNICPSFCGHATMM-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NN=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N/N=C\C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-phenyltetrazol-2-yl)-N-[(Z)-thiophen-2-ylmethylideneamino]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-fluorophenyl)sulfonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5297281.png)
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5297284.png)
![(3aS*,6aR*)-5-benzoyl-3-[2-(4-methoxyphenyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5297304.png)

![5-amino-3-[1-cyano-2-(3-phenoxyphenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5297318.png)
![N-[2-(dimethylamino)ethyl]-3-isopropoxybenzamide](/img/structure/B5297335.png)
![N-(3,5-difluorophenyl)-N'-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5297337.png)

![2-[4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5297355.png)
![tert-butyl[(5-phenyl-2-furyl)methyl]amine hydrochloride](/img/structure/B5297364.png)
![1-[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-1-oxopropan-2-ol](/img/structure/B5297371.png)
![(4R)-4-{4-[({[(3-chloro-4-methylphenyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide hydrochloride](/img/structure/B5297374.png)

![N-(2,4-dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)thio]acetamide](/img/structure/B5297384.png)